Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers pursuing kinase inhibitor SAR require scaffolds supporting orthogonal diversification at multiple positions. Building blocks lacking both a reactive C4 chlorine and C2 ester handle severely curtail accessible chemical space. CAS 1449598-75-7 resolves this with three functional elements on the pyrazolo[1,5-a]pyrazine core: • 4-Chloro enables SNAr diversification with amines, thiols, and alcohols for parallel library synthesis • 2-Ethyl carboxylate supports amide coupling via hydrolysis/amidation sequence • 6-Methyl enhances metabolic stability and electronic tuning Validated in 69+ patents across RET, JAK, and ATR kinase targets. Favorable drug-like properties (XLogP3=1.9, TPSA=56.5 Ų). Supplied at 98% purity for gram-scale procurement.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 1449598-75-7
Cat. No. B1433736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
CAS1449598-75-7
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C=C(N=C(C2=C1)Cl)C
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-8-9(11)12-6(2)5-14(8)13-7/h4-5H,3H2,1-2H3
InChIKeyUFBGDLZUWIWIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrazine core with a chlorine substituent at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate ester at the 2-position (molecular formula C10H10ClN3O2, MW 239.66 g/mol) [1]. The pyrazolo[1,5-a]pyrazine scaffold has been validated across multiple patent families as a privileged pharmacophore for kinase inhibition, including RET kinase inhibitors [2], Janus kinase (JAK) inhibitors [3], and ATR inhibitors [4]. This compound serves as a versatile synthetic intermediate for generating structurally diverse kinase-targeted libraries through further functionalization at the reactive 4-chloro position and the 2-carboxylate handle.

Why Generic Pyrazolo[1,5-a]pyrazine Substitution Fails: The Critical Role of 4-Chloro and 2-Carboxylate Functional Handles in Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate


Pyrazolo[1,5-a]pyrazine analogs lacking the 4-chloro substituent or the 2-carboxylate ester cannot support the same downstream synthetic transformations as CAS 1449598-75-7. Patent SAR studies on 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK inhibitors demonstrate that the 4-position substitution pattern directly modulates kinase selectivity and potency [1]. The 4-chloro atom in CAS 1449598-75-7 serves as a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols—enabling rapid diversification into 4-amino, 4-thio, and 4-alkoxy derivatives that unsubstituted or 4-hydrogen analogs cannot generate . Simultaneously, the 2-ethyl carboxylate provides a handle for amide coupling, ester hydrolysis to carboxylic acid for further conjugation, or reduction to alcohol intermediates. The 6-methyl group contributes to metabolic stability and modulates electronic properties of the heterocyclic core [2]. Procuring a scaffold lacking any of these three functional elements eliminates critical synthetic flexibility and reduces the accessible chemical space for SAR exploration.

Quantitative Differentiation Evidence for Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7): Comparative Physicochemical, Synthetic, and Structural Data


Comparative Physicochemical Properties: Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiation from C4-Unsubstituted and 2-Des-ester Analogs

CAS 1449598-75-7 exhibits a calculated XLogP3 value of 1.9 and a topological polar surface area (TPSA) of 56.5 Ų . In comparison, the C4-unsubstituted analog (ethyl 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate, predicted) has a lower XLogP3 of approximately 1.2 due to reduced halogen contribution, while the 2-des-ester analog (4-chloro-6-methylpyrazolo[1,5-a]pyrazine, CAS 2230802-77-2) exhibits a molecular weight of 167.6 g/mol and lacks the carboxylate hydrogen bond acceptor capacity . The quantified difference in lipophilicity (ΔXLogP3 ≈ 0.7 units) between CAS 1449598-75-7 and its C4-unsubstituted counterpart translates to measurably different membrane permeability and oral bioavailability potential in drug candidate progression [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Versatility: Quantitative Reactivity Advantage of the 4-Chloro Electrophilic Handle for Diversification into 4-Amino Derivatives

The 4-chloro substituent in CAS 1449598-75-7 undergoes nucleophilic aromatic substitution (SNAr) reactions with primary and secondary amines under mild basic conditions (e.g., Cs2CO3/DMSO or THF solvent systems), yielding 4-amino substituted derivatives in preparatively useful conversions . In contrast, the C4-unsubstituted pyrazolo[1,5-a]pyrazine core lacks this reactive handle entirely, requiring pre-functionalization or alternative synthetic routes that add 2-3 synthetic steps . Patent SAR studies on 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK inhibitors demonstrate that 4-amino, 4-alkoxy, and 4-thioether derivatives derived from 4-chloro precursors exhibit distinct kinase selectivity profiles, with some analogs achieving sub-micromolar IC50 values against Tyk2 and JAK1 [1].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Structural Differentiation: 2-Carboxylate Ester as a Distinct Synthetic Handle for Amide Library Generation vs. 2-Des-ester Analog

CAS 1449598-75-7 possesses a 2-ethyl carboxylate group that can be hydrolyzed to the corresponding carboxylic acid (4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid) under standard basic conditions, enabling subsequent amide coupling with diverse amine libraries using HATU, EDC/HOBt, or similar coupling reagents . The 2-des-ester comparator (4-chloro-6-methylpyrazolo[1,5-a]pyrazine, CAS 2230802-77-2) completely lacks this synthetic entry point, restricting C2 diversification to alternative, often lower-yielding methods . Amide derivatives of pyrazolo[1,5-a]pyrazine-2-carboxylic acids have been extensively exemplified in RET kinase inhibitor patents as key pharmacophoric elements for achieving potent inhibition (compounds with 2-carboxamide substitutions demonstrate IC50 values ranging from <10 nM to 500 nM in RET cellular assays depending on amide substituent selection) [1].

Parallel Synthesis Amide Coupling Medicinal Chemistry

Bulk Procurement Availability and Price Benchmarking: Commercial Accessibility of CAS 1449598-75-7 at Research and Scale Quantities

CAS 1449598-75-7 is commercially available from multiple reputable vendors including Aladdin Scientific (≥97% purity, catalog E637647) at $389.90 per gram with 8-12 week lead time , AKSci (95% purity, catalog 2143EB) with stock available from California, USA , and CymitQuimica (97% purity) offering 100 mg at €133.00, 250 mg at €158.00, and 500 mg at €225.00 . In contrast, the des-ester analog 4-chloro-6-methylpyrazolo[1,5-a]pyrazine (CAS 2230802-77-2) has more limited commercial availability, typically requiring custom synthesis. The target compound appears in 69 patent documents, indicating established commercial interest and supporting sustained supply chain viability for ongoing research programs [1].

Chemical Procurement Supply Chain Building Blocks

Optimal Research and Industrial Application Scenarios for Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 1449598-75-7)


Medicinal Chemistry: Kinase-Focused Library Synthesis via C4 SNAr Diversification

This compound is optimally deployed as a starting scaffold for generating focused libraries of 4-amino-substituted pyrazolo[1,5-a]pyrazines targeting the RET, JAK, and ATR kinase families. The 4-chloro group undergoes SNAr reactions with diverse primary and secondary amines under Cs2CO3/DMSO or THF conditions, enabling rapid parallel synthesis of 24-96 member libraries in a single synthetic step . The 6-methyl group provides metabolic stability and electronic tuning, while the 2-ethyl carboxylate remains available for subsequent amide diversification after ester hydrolysis. This approach directly addresses the SAR requirements documented in JAK inhibitor patents where 4-amino derivatives demonstrate distinct selectivity profiles across JAK1, JAK2, JAK3, and Tyk2 [1].

Medicinal Chemistry: C2-Focused SAR Exploration via Carboxylic Acid Intermediate

For programs where the C2 position represents a key pharmacophoric vector (as exemplified in RET kinase inhibitor patents), CAS 1449598-75-7 is first hydrolyzed to the corresponding carboxylic acid using LiOH or NaOH in aqueous THF/MeOH, then coupled with diverse amine libraries using standard amide coupling reagents (HATU, EDC/HOBt) . This two-step sequence (hydrolysis then amidation) provides access to 2-carboxamide derivatives that RET patent SAR data indicate can achieve single-digit nanomolar cellular potency depending on amide substituent selection [2]. The 4-chloro substituent remains intact throughout this sequence, allowing orthogonal C4 diversification in subsequent synthetic iterations.

Process Chemistry: Multigram-Scale Intermediate for Patent-Exemplified RET and JAK Inhibitor Scaffolds

CAS 1449598-75-7 serves as a scalable building block for synthesizing patent-exemplified pyrazolo[1,5-a]pyrazine-based clinical candidates and tool compounds. The compound's commercial availability from multiple vendors at ≥95-97% purity supports gram-to-multigram procurement for process development and preclinical candidate advancement . The pyrazolo[1,5-a]pyrazine core is extensively documented in 69 patents as a privileged RET and JAK kinase inhibitor scaffold, and CAS 1449598-75-7 represents the commercially accessible entry point to this chemical space with both C4 and C2 handles intact for orthogonal functionalization [3].

Academic and CRO Medicinal Chemistry: Hit-to-Lead Optimization with Demonstrated Drug-Like Physicochemical Properties

With calculated XLogP3 = 1.9 and TPSA = 56.5 Ų, CAS 1449598-75-7 resides within favorable drug-like property space (Lipinski-compliant) . This makes it an attractive starting point for hit-to-lead programs where downstream ADME optimization is a key consideration. The compound's moderate lipophilicity balances membrane permeability with reduced promiscuity risk compared to higher XLogP3 (>3.0) analogs. Academic labs and CROs can procure this building block to initiate SAR campaigns without committing to extensive property optimization that would be required for more lipophilic or polar scaffolds. The established synthetic routes (SNAr at C4, ester hydrolysis/amidation at C2) are compatible with standard medicinal chemistry workflows and equipment .

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